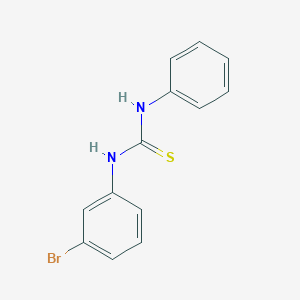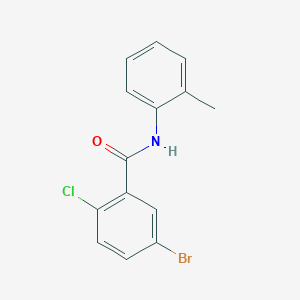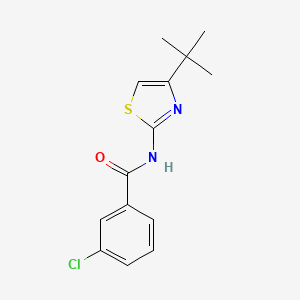![molecular formula C19H15NO5 B5716235 2-[(8-benzoyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5716235.png)
2-[(8-benzoyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(8-benzoyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide, also known as BMOA, is a chemical compound that has been widely studied in scientific research. It is a synthetic derivative of coumarin, a natural compound found in many plants that has been used for medicinal purposes for centuries. BMOA has been shown to have a variety of biochemical and physiological effects, making it a promising compound for further investigation in the field of medicinal chemistry.
Wirkmechanismus
The precise mechanism of action of 2-[(8-benzoyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is not fully understood, but it is thought to act through a variety of pathways. It has been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress, as well as to activate certain signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
2-[(8-benzoyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. It has been shown to reduce oxidative stress and inflammation, as well as to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[(8-benzoyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is that it is a synthetic compound, meaning that it can be easily produced in large quantities for research purposes. Additionally, its structure can be modified to optimize its activity and selectivity for specific targets. However, one limitation of 2-[(8-benzoyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is that its mechanism of action is not fully understood, making it difficult to predict its effects in vivo.
Zukünftige Richtungen
There are many potential future directions for research on 2-[(8-benzoyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide. One area of interest is its potential as a therapeutic agent in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, its anticancer properties make it a promising compound for further investigation in the field of oncology. Finally, its antioxidant and anti-inflammatory properties make it a potential candidate for the treatment of a variety of other disease states, including cardiovascular disease and diabetes.
Synthesemethoden
The synthesis of 2-[(8-benzoyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide involves several steps, starting with the preparation of 8-benzoyl-4-methylcoumarin. This compound is then reacted with chloroacetyl chloride to form the intermediate 2-chloroacetyl-8-benzoyl-4-methylcoumarin. Finally, this intermediate is reacted with hydroxylamine hydrochloride to yield the final product, 2-[(8-benzoyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide.
Wissenschaftliche Forschungsanwendungen
2-[(8-benzoyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has been extensively studied for its potential as a therapeutic agent in a variety of disease states. It has been shown to have antioxidant, anti-inflammatory, and anticancer properties, making it a promising compound for further investigation in these areas.
Eigenschaften
IUPAC Name |
2-(8-benzoyl-4-methyl-2-oxochromen-7-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5/c1-11-9-16(22)25-19-13(11)7-8-14(24-10-15(20)21)17(19)18(23)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUYYXGIDHZMOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C(=O)C3=CC=CC=C3)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26671535 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(8-Benzoyl-4-methyl-2-oxo-2H-chromen-7-yloxy)-acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethyl-3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-ol](/img/structure/B5716153.png)
![1-{4-[(4-nitrobenzyl)oxy]phenyl}-1-butanone](/img/structure/B5716168.png)
![N-cyclohexyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B5716172.png)
![N-[4-(4-morpholinyl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B5716173.png)
![2-[(4-chlorobenzyl)thio]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B5716180.png)
![4-isopropoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5716183.png)
![1-[2-(4-tert-butylphenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B5716188.png)

![1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5716197.png)
![methyl {[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5716226.png)
![N-{[(4-methylphenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5716242.png)

![methyl 4-({[(4-methylbenzyl)thio]acetyl}amino)benzoate](/img/structure/B5716256.png)
